molecular formula C15H26O B14357506 5-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)-3-methylpent-3-en-2-ol CAS No. 90165-86-9

5-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)-3-methylpent-3-en-2-ol

Cat. No.: B14357506
CAS No.: 90165-86-9
M. Wt: 222.37 g/mol
InChI Key: WENMSACCCFIGBW-UHFFFAOYSA-N
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Description

5-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)-3-methylpent-3-en-2-ol is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the terpene family, which is known for its diverse range of biological activities and applications in various fields such as medicine, chemistry, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)-3-methylpent-3-en-2-ol typically involves the use of terpenes as starting materials. One common method involves the reaction of monoterpenoid acids with thionyl chloride to form the corresponding acid chlorides, which are then reacted with alcohols to produce the desired compound . The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)-3-methylpent-3-en-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce alcohols.

Scientific Research Applications

5-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)-3-methylpent-3-en-2-ol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound exhibits biological activity, making it useful in studies related to enzyme interactions and metabolic pathways.

    Medicine: Its potential therapeutic properties are being explored for the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)-3-methylpent-3-en-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)-3-methylpent-3-en-2-ol apart is its specific combination of functional groups and its unique bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

90165-86-9

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

5-(6,6-dimethyl-2-bicyclo[3.1.1]heptanyl)-3-methylpent-3-en-2-ol

InChI

InChI=1S/C15H26O/c1-10(11(2)16)5-6-12-7-8-13-9-14(12)15(13,3)4/h5,11-14,16H,6-9H2,1-4H3

InChI Key

WENMSACCCFIGBW-UHFFFAOYSA-N

Canonical SMILES

CC(C(=CCC1CCC2CC1C2(C)C)C)O

Origin of Product

United States

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